Cas no 887455-34-7 (ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate)

Ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is a synthetic purine derivative with a complex heterocyclic structure. Its key advantages include high purity and stability, making it suitable for research applications in medicinal chemistry and drug development. The compound's imidazopurine core and phenyl substitution enhance its potential as a scaffold for biologically active molecules. Its ester functionality allows for further derivatization, facilitating structure-activity relationship studies. The product is typically characterized by rigorous analytical methods (HPLC, NMR, MS) to ensure consistency. Its well-defined structure supports investigations into enzyme inhibition, particularly targeting purine-binding proteins.
ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate structure
887455-34-7 structure
Product Name:ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate
CAS No:887455-34-7
MF:C21H23N5O4
MW:409.438424348831
CID:5967353
PubChem ID:7152036
Update Time:2025-06-03

ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate
    • 3H-Imidazo[2,1-f]purine-3-propanoic acid, 1,2,4,8-tetrahydro-1,6,7-trimethyl-2,4-dioxo-8-phenyl-, ethyl ester
    • AKOS001374100
    • SR-01000021760-1
    • ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
    • F2542-0843
    • VU0491293-1
    • ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate
    • 887455-34-7
    • Z237599246
    • Ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate
    • SR-01000021760
    • Inchi: 1S/C21H23N5O4/c1-5-30-16(27)11-12-24-19(28)17-18(23(4)21(24)29)22-20-25(13(2)14(3)26(17)20)15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3
    • InChI Key: CXMMXOWJKAWPFK-UHFFFAOYSA-N
    • SMILES: N12C(C)=C(C)N(C3=CC=CC=C3)C1=NC1=C2C(=O)N(CCC(OCC)=O)C(=O)N1C

Computed Properties

  • Exact Mass: 409.17500423g/mol
  • Monoisotopic Mass: 409.17500423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 697
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 89.2Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 533.3±60.0 °C(Predicted)
  • pka: 7.92±0.20(Predicted)

ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate Pricemore >>

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Additional information on ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate

Recent Advances in the Study of Ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate (CAS: 887455-34-7)

The compound ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate (CAS: 887455-34-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the compound's role as a potent modulator of adenosine receptors, particularly the A2A subtype, which is implicated in various physiological and pathological processes, including inflammation, immune response, and neurodegenerative diseases. The structural complexity of the molecule, characterized by its imidazopurinone core and phenyl substituent, contributes to its high affinity and selectivity for these receptors.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate exhibits significant anti-inflammatory effects in vitro and in vivo. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential as a therapeutic agent for inflammatory disorders.

Another key area of research involves the compound's pharmacokinetic properties. A recent pharmacokinetic profiling study revealed that the ethyl ester moiety enhances the compound's bioavailability compared to its carboxylic acid counterpart. This finding is particularly relevant for drug development, as it suggests that the compound could be optimized for oral administration.

Mechanistic studies have further elucidated the compound's mode of action. X-ray crystallography and molecular docking simulations have provided insights into the binding interactions between the compound and the A2A adenosine receptor. These studies indicate that the phenyl group at the 8-position and the propanoate side chain play critical roles in stabilizing the receptor-ligand complex.

Despite these promising findings, challenges remain in the clinical translation of ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate. Issues such as metabolic stability and potential off-target effects need to be addressed in future studies. Nevertheless, the compound represents a valuable tool for understanding adenosine receptor biology and a promising candidate for further drug development.

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